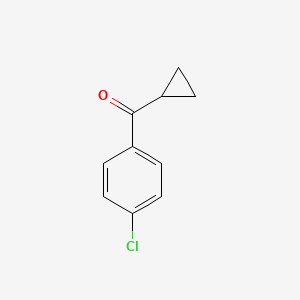

4-Chlorophenyl cyclopropyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSFCTBBDIDFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216623 | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-25-1 | |

| Record name | (4-Chlorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6640-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorophenyl cyclopropyl ketone CAS number 6640-25-1

An In-depth Technical Guide to 4-Chlorophenyl cyclopropyl ketone (CAS: 6640-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, CAS number 6640-25-1. It covers its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its applications as a key intermediate in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support research and development activities.

Physicochemical Properties

This compound is an organic compound notable for its ketone functional group linking a 4-chlorophenyl ring and a cyclopropyl ring.[1] Its structure makes it a valuable building block in medicinal chemistry and fine chemical synthesis.[2] Depending on purity, it appears as a colorless to pale yellow liquid or a low-melting solid.[1]

| Property | Value | Reference(s) |

| CAS Number | 6640-25-1 | [2] |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | [3] |

| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [2] |

| Synonyms | (p-Chlorobenzoyl)cyclopropane, Cyclopropyl 4-chlorophenyl ketone | [1] |

| Melting Point | 25-31 °C | [4][5] |

| Refractive Index (n20/D) | 1.57 | [5] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [1][5] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile. The following tables summarize the expected and reported data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

Spectra are typically recorded in a deuterated solvent such as CDCl₃.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to carbonyl |

| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic protons meta to carbonyl |

| ~ 2.6 - 2.8 | Multiplet | 1H | Cyclopropyl CH proton |

| ~ 1.0 - 1.4 | Multiplet | 4H | Cyclopropyl CH₂ protons |

Table 2.2: Predicted ¹³C NMR Spectral Data [6][7]

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~ 198 - 202 | Carbonyl (C=O) |

| ~ 138 - 140 | Aromatic C-Cl |

| ~ 135 - 137 | Aromatic C attached to carbonyl |

| ~ 129 - 131 | Aromatic CH ortho to carbonyl |

| ~ 128 - 130 | Aromatic CH meta to carbonyl |

| ~ 16 - 18 | Cyclopropyl CH |

| ~ 11 - 13 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 2.3: Key IR and MS Data

| Technique | Key Peaks / Values | Interpretation | Reference(s) |

|---|---|---|---|

| IR Spectroscopy | ~ 1670-1690 cm⁻¹ | Strong absorption from C=O (aryl ketone) stretch | |

| ~ 3000-3100 cm⁻¹ | C-H stretches (aromatic and cyclopropyl) | ||

| ~ 1585 cm⁻¹ | C=C stretch (aromatic ring) | ||

| Mass Spectrometry | m/z 180/182 | Molecular ion peaks (M+, M+2) due to ³⁵Cl/³⁷Cl isotopes | [2][8] |

| m/z 139/141 | Base peak; loss of cyclopropyl group (•C₃H₅) from M+ | [2][9] |

| | m/z 111/113 | Loss of cyclopropylcarbonyl group (•COC₃H₅) from M+ |[2][9] |

Synthesis and Experimental Protocols

A common and illustrative method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]

General Synthesis Workflow

The overall process for the synthesis, workup, and purification is outlined below.

References

- 1. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]

- 2. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Chlorophenyl cyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl cyclopropyl ketone, with the CAS Registry Number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.[1] This unique structural combination imparts specific reactivity, making it a valuable intermediate in organic synthesis.[1] Its primary significance lies in its role as a key building block for the synthesis of various agrochemicals, particularly triazole fungicides such as cycloconazole.[2][3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in the field of drug and pesticide development.

Physical and Chemical Properties

This compound is typically a white to pale yellow solid or liquid, depending on purity and ambient temperature.[1][5] It is stable under standard laboratory conditions.[1]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [6] |

| CAS Number | 6640-25-1 | [6][7] |

| Molecular Formula | C₁₀H₉ClO | [6][8][9] |

| Molecular Weight | 180.63 g/mol | [6][8][9] |

| Appearance | White or Colorless to Yellow powder/lump/liquid | [1][5] |

| Melting Point | 29-31 °C (lit.) | [10] |

| Density | 1.160 g/mL | [5] |

| Refractive Index (n²⁰/D) | 1.5718 (lit.) | [10] |

| LogP (Octanol-Water) | 2.72 - 2.8 | [6][11] |

Chemical Reactivity and Profile

The chemical behavior of this compound is dictated by three main structural features: the ketone carbonyl group, the strained cyclopropane ring, and the chlorinated aromatic ring.

-

Ketone Reactivity : The carbonyl group undergoes typical nucleophilic addition and condensation reactions characteristic of ketones.[1]

-

Cyclopropane Ring Opening : The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed, reductive, and transition-metal-catalyzed transformations.[12] The presence of the adjacent aryl ketone functionality enhances this reactivity through electronic effects, particularly in single-electron transfer (SET) processes.[13][14][15] The aryl group can stabilize radical intermediates formed during these reactions, facilitating transformations like [3+2] cycloadditions with olefins to form complex cyclopentane structures.[15][16]

-

Aryl Group Influence : The 4-chlorophenyl group is an electron-withdrawing moiety that influences the electrophilicity of the carbonyl carbon. It also serves as a handle for further functionalization through aromatic substitution reactions, although the chlorine atom is generally stable.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis: Grignard Reaction Protocol

A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent derived from a p-chlorohalobenzene with cyclopropyl cyanide.[3]

Materials:

-

Magnesium turnings

-

p-Chlorobromobenzene

-

Cyclopropyl cyanide (Cyclopropanecarbonitrile)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 10% HCl)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of p-chlorobromobenzene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining p-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[3]

-

Reaction with Nitrile: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of cyclopropyl cyanide in anhydrous ether dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[3]

-

Work-up and Hydrolysis: Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of dilute hydrochloric acid to hydrolyze the intermediate imine. Continue adding acid until the aqueous layer is acidic and all solids have dissolved.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[3] Combine all organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography to achieve high purity.[17][18][19]

Materials:

-

Crude this compound

-

Silica gel (60-120 or 230-400 mesh)

-

Solvent system (e.g., n-hexane/ethyl acetate mixture)

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 10% ethyl acetate in hexane).[17]

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield the purified this compound.

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC.[11]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11] A typical mobile phase could be methanol-water (85:15, v/v).[20]

-

Flow Rate: 1.0 mL/min (analytical) or 8 mL/min (preparative).[20]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of the purified compound and a solution of the sample to be analyzed in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Data Acquisition: Record the chromatogram. The retention time and peak area of the main component are used to determine its identity (by comparison with a standard) and purity.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key aspects of this compound's properties and applications.

References

- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]

- 2. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 4. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]

- 5. (4-chlorophenyl)-cyclopropylmethanone [stenutz.eu]

- 6. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | 6640-25-1 [chemicalbook.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorophenyl cyclopropyl ketone molecular structure and weight

An In-depth Technical Guide on 4-Chlorophenyl cyclopropyl ketone

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed experimental protocols and visual diagrams to facilitate understanding and application.

Molecular Structure and Properties

This compound, with the CAS number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.[1] The presence of the chlorophenyl group increases its lipophilicity, making it more soluble in organic solvents.[1]

Quantitative Molecular Data

The key molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [2][3][4] |

| Molecular Weight | 180.63 g/mol | [2][3][4][5] |

| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [4] |

| CAS Number | 6640-25-1 | [6][7] |

| SMILES | Clc1ccc(cc1)C(=O)C2CC2 | [5] |

| InChI Key | OPSFCTBBDIDFJM-UHFFFAOYSA-N | [2][6][7] |

| Melting Point | 30 °C | [5] |

| Density | 1.160 g/mL | [5] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves a Grignard reaction. The following protocol is a representative example based on literature.[8]

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from p-chlorobromobenzene and cyclopropyl acetonitrile.

Materials:

-

Magnesium metal turnings

-

p-Chlorobromobenzene

-

Cyclopropyl acetonitrile

-

Anhydrous diethyl ether

-

Aqueous solution of hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck flask equipped with a stirrer, a condenser, and a dropping funnel, add magnesium turnings (0.07 mol).

-

Dissolve p-chlorobromobenzene (0.07 mol) in anhydrous diethyl ether (40 mL) and add it to the dropping funnel.

-

Slowly add the p-chlorobromobenzene solution to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.[8]

-

-

Reaction with Cyclopropyl Acetonitrile:

-

Cool the Grignard reagent solution to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Dissolve cyclopropyl acetonitrile (0.07 mol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

-

Slowly add the cyclopropyl acetonitrile solution to the cooled Grignard reagent while maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[8]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

Potential Biological Screening Workflow

While direct biological activities of this compound are not extensively documented, related structures containing the cyclopropyl-phenyl moiety are known to exhibit biological effects, such as monoamine oxidase (MAO) inhibition and antibacterial activity.[9][10] The following diagram outlines a conceptual workflow for screening its potential biological activities.

Caption: A conceptual workflow for the biological screening of this compound.

References

- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-chlorophenyl)-cyclopropylmethanone [stenutz.eu]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound [webbook.nist.gov]

- 8. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Solubility Profile of 4-Chlorophenyl cyclopropyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chlorophenyl cyclopropyl ketone, a key intermediate in various synthetic pathways. Understanding its solubility is critical for process development, formulation, and various analytical applications. This document outlines the theoretical solubility, provides a general experimental protocol for quantitative determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses a polar ketone functional group and a nonpolar chlorophenyl group, suggesting it will exhibit a range of solubilities in different organic solvents. The presence of the chlorophenyl group enhances its lipophilicity, making it more soluble in organic solvents.[1] Generally, aldehydes and ketones are soluble in most common organic solvents.[2][3][4]

Quantitative Solubility Data

It is crucial to note that the following data is illustrative and should be experimentally verified for any practical application.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) at 25°C |

| Hexane | Alkane | 1.88 | Low |

| Toluene | Aromatic Hydrocarbon | 2.38 | Moderate |

| Dichloromethane | Halogenated Alkane | 9.08 | High |

| Acetone | Ketone | 20.7 | High |

| Ethyl Acetate | Ester | 6.02 | High |

| Methanol | Alcohol | 32.7 | Moderate |

| Acetonitrile | Nitrile | 37.5 | Moderate |

| Isopropanol | Alcohol | 19.9 | Moderate |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the static equilibrium "shake-flask" method, a widely accepted technique for solubility measurement.[5]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL).

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Caption: Logical workflow for selecting a suitable organic solvent.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the information presented here is supplemented with rigorous experimental verification.

References

Spectroscopic Profile of 4-Chlorophenyl Cyclopropyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenyl cyclopropyl ketone, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.95 | Doublet | 2H, Aromatic (ortho to C=O) |

| 7.45 | Doublet | 2H, Aromatic (meta to C=O) |

| 2.65 | Multiplet | 1H, Cyclopropyl (CH) |

| 1.20 | Multiplet | 2H, Cyclopropyl (CH₂) |

| 1.05 | Multiplet | 2H, Cyclopropyl (CH₂) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| 198.5 | Carbonyl (C=O) |

| 138.8 | Aromatic (C-Cl) |

| 136.0 | Aromatic (C-C=O) |

| 129.8 | Aromatic (CH, ortho to C=O) |

| 128.9 | Aromatic (CH, meta to C=O) |

| 18.0 | Cyclopropyl (CH) |

| 11.5 | Cyclopropyl (CH₂) |

Solvent: CDCl₃. Data sourced from C. Janssen Research Laboratories, Beerse, Belgium.[1]

Table 3: Infrared (IR) Spectroscopic Data.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 3010 | Medium | Cyclopropyl C-H Stretch |

| 1675 | Strong | Carbonyl (C=O) Stretch |

| 1590 | Strong | Aromatic C=C Stretch |

| 1400 | Medium | Aromatic C=C Stretch |

| 1090 | Strong | C-Cl Stretch |

| 1015 | Medium | Cyclopropyl Ring Vibration |

Technique: Capillary Cell: Neat. Data sourced from C. Janssen Research Laboratory, Beerse, Belgium.[1]

Table 4: Mass Spectrometry (MS) Data.[1]

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 182 | Low | [M+2]⁺ (Isotope Peak, ³⁷Cl) |

| 139 | High | [M - C₃H₅]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 141 | Moderate | [M - C₃H₅]⁺ (³⁷Cl isotope) |

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound

-

FTIR Spectrometer with a capillary film or Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using Capillary Film Method):

-

Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Analysis: Place the salt plates with the thin film of the sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Materials:

-

This compound

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Sample vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions. Set the ionization energy to 70 eV.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and prominent fragment ions. The presence of a peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Biological Versatility of Cyclopropyl Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl ketone motif, a unique three-membered carbocyclic ring attached to a carbonyl group, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain and distinct electronic properties make it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of cyclopropyl ketones and their derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

Cyclopropyl Ketones as Precursors to Bioactive Molecules

Cyclopropyl ketones are often not the final active compounds but serve as crucial synthetic intermediates. Their reactivity, particularly the susceptibility of the cyclopropane ring to nucleophilic attack and ring-opening reactions, allows for their conversion into a variety of biologically active molecules.[1][2] A prime example is the synthesis of cyclopropylamines, a well-established pharmacophore in several drug classes.[3]

Synthesis of Bioactive Cyclopropylamines from Cyclopropyl Ketones

The transformation of a cyclopropyl ketone to a cyclopropylamine is a key step in the synthesis of many biologically active compounds, notably monoamine oxidase (MAO) inhibitors. One common synthetic route involves reductive amination.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamine derivatives are potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[4] Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[4]

The cyclopropylamine moiety acts as an irreversible inhibitor. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring. This process generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, leading to its irreversible inactivation.[4]

Signaling Pathway: MAO Inhibition

Quantitative Data: MAO Inhibition

The following table summarizes the inhibitory activity of various cyclopropylamine derivatives against MAO-A and MAO-B.

| Compound | Target | IC50 (µM) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | --INVALID-LINK-- |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | --INVALID-LINK-- |

| Tranylcypromine | MAO-A/B | Varies | --INVALID-LINK-- |

Anticancer Activity

Several studies have demonstrated the potential of cyclopropyl-containing compounds as anticancer agents. These compounds often exhibit cytotoxic activity against various cancer cell lines. While the cyclopropyl ketone itself may not be the active species, it serves as a key structural element in the final, more complex molecule.

The proposed mechanisms of action for these anticancer agents are diverse and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Signaling Pathways in Cancer

Many natural and synthetic compounds exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Quantitative Data: Anticancer Activity

The cytotoxic activity of several dehydrozingerone-based cyclopropyl derivatives has been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Butyl derivative | HeLa | 8.63 | [5] |

| Benzyl derivative | LS174 | 10.17 | [5] |

| Benzyl derivative | A549 | 12.15 | [5] |

Antimicrobial Activity

Cyclopropane-containing compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.[1][3][6] The mechanism of action for these compounds can vary, with some targeting specific enzymes essential for microbial survival. For instance, some antifungal derivatives are proposed to inhibit CYP51, an enzyme crucial for ergosterol biosynthesis in fungi.[1]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC80 values (the minimum concentration required to inhibit 80% of microbial growth) for a series of amide derivatives containing a cyclopropane moiety.[1]

| Compound ID | Staphylococcus aureus (MIC80, µg/mL) | Escherichia coli (MIC80, µg/mL) | Candida albicans (MIC80, µg/mL) | Reference |

| F5 | 32 | 128 | 32 | [1] |

| F7 | 128 | >128 | 64 | [1] |

| F8 | >128 | >128 | 16 | [1] |

| F9 | 64 | 32 | 32 | [1] |

| F24 | >128 | >128 | 16 | [1] |

| F29 | 64 | >128 | >128 | [1] |

| F31 | >128 | 64 | >128 | [1] |

| F42 | >128 | >128 | 16 | [1] |

| F45 | >128 | 64 | >128 | [1] |

| F49 | 128 | >128 | 64 | [1] |

| F50 | >128 | >128 | 64 | [1] |

| F51 | 128 | >128 | 64 | [1] |

| F53 | 32 | 128 | >128 | [1] |

| Ciprofloxacin | 2 | 2 | - | [1] |

| Fluconazole | - | - | 2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of bioactive compounds from cyclopropyl ketones and their subsequent biological evaluation.

Protocol for MAO-Glo™ Assay

Objective: To determine the inhibitory activity of test compounds against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO to a luciferin derivative. This product is then acted upon by a detection reagent to generate a stable luminescent signal that is proportional to MAO activity.

Materials:

-

MAO-Glo™ Assay Kit (Promega) containing:

-

Luminogenic MAO Substrate

-

MAO Reaction Buffer

-

Luciferin Detection Reagent

-

Reconstitution Buffer

-

-

Recombinant human MAO-A or MAO-B enzyme

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

-

Reaction Setup:

-

Add 25 µL of MAO Reaction Buffer to each well.

-

Add 5 µL of test compound at various concentrations (or vehicle control) to the appropriate wells.

-

Add 10 µL of MAO enzyme solution to each well. For negative controls, add 10 µL of MAO Reaction Buffer instead.

-

To initiate the reaction, add 10 µL of the prepared MAO substrate to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well.

-

Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Protocol for MTT Assay for Anticancer Cytotoxicity

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

-

For suspension cells, centrifuge the plate and then carefully remove the supernatant before adding the solubilization solution.

-

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

-

Microorganism to be tested (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial twofold dilutions of the compound in the growth medium to obtain a range of concentrations.

-

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (containing no compound). Include a sterility control well with only medium.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

MIC80 Determination (for fungi): For some fungi, the MIC80 is determined, which is the lowest concentration that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by using a microplate reader.

Conclusion

Cyclopropyl ketones are versatile and valuable scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active compounds. Their derivatives have demonstrated significant potential as MAO inhibitors for neurological disorders, as cytotoxic agents for cancer therapy, and as antimicrobial compounds to combat infectious diseases. The unique structural and electronic properties of the cyclopropyl ring contribute to the diverse pharmacological profiles of these molecules. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this important chemical class.

References

- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. research.imc.ac.at [research.imc.ac.at]

- 5. From natural products to small molecule ketone histone deacetylase inhibitors: development of new class specific agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Known Derivatives of 4-Chlorophenyl cyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 4-Chlorophenyl cyclopropyl ketone, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). While the derivatization of this specific core is not extensively documented in publicly accessible literature, this guide synthesizes available data on its direct derivatives and extrapolates potential therapeutic applications by examining related compounds containing the cyclopropyl ketone and 4-chlorophenyl moieties.

Core Structure and Rationale

This compound serves as an intriguing starting point for medicinal chemistry exploration. The cyclopropyl ring, a strained three-membered carbocycle, is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The 4-chlorophenyl group is a common substituent in bioactive molecules, influencing pharmacokinetic and pharmacodynamic properties through its electronic and lipophilic character.

Known Derivatives and Their Synthesis

The most well-documented derivatives of this compound are N-alkyl and N-aryl piperazine analogs. These compounds have been synthesized and evaluated for their biological activity.

Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives

A key synthetic pathway to access these derivatives involves the initial preparation of a piperazine-coupled intermediate, which is then further functionalized. A representative synthetic scheme is outlined below.

Experimental Workflow for the Synthesis of N-Substituted Piperazine Derivatives

Caption: Synthetic workflow for N-substituted piperazine derivatives.

Experimental Protocols

Synthesis of tert-Butyl 4-(1-(4-chlorophenyl)cyclopropanecarbonyl)piperazine-1-carboxylate: To a solution of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid in dry dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature, followed by the addition of tert-butyl piperazine-1-carboxylate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Synthesis of --INVALID-LINK--methanone: The tert-butyl protected intermediate is dissolved in DCM and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under vacuum, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the desired product.[1]

General Procedure for the Synthesis of N-Alkyl and N-Aryl Piperazine Derivatives: To a solution of --INVALID-LINK--methanone in dimethylformamide (DMF), cesium carbonate and the corresponding alkyl or aryl halide are added. The reaction mixture is stirred at room temperature or heated depending on the reactivity of the halide. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final products are purified by column chromatography.[1]

Biological Activities of Known Derivatives

The primary biological activity reported for the N-substituted piperazine derivatives of this compound is antibacterial activity.

Antibacterial Activity

A series of N-alkyl and N-aryl substituted --INVALID-LINK--methanone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains.[1] The results indicate that these compounds exhibit a range of antibacterial efficacy.

Table 1: Antibacterial Activity of N-Substituted Piperazine Derivatives

| Compound ID | R-Group | Bacterial Strain | Zone of Inhibition (mm) |

| 3a | Methyl | Staphylococcus aureus | 12 |

| Bacillus subtilis | 14 | ||

| Escherichia coli | 10 | ||

| Pseudomonas aeruginosa | 9 | ||

| 3b | Ethyl | Staphylococcus aureus | 14 |

| Bacillus subtilis | 15 | ||

| Escherichia coli | 11 | ||

| Pseudomonas aeruginosa | 10 | ||

| 3c | n-Propyl | Staphylococcus aureus | 15 |

| Bacillus subtilis | 16 | ||

| Escherichia coli | 12 | ||

| Pseudomonas aeruginosa | 11 | ||

| 3d | n-Butyl | Staphylococcus aureus | 16 |

| Bacillus subtilis | 18 | ||

| Escherichia coli | 13 | ||

| Pseudomonas aeruginosa | 12 | ||

| 3e | Phenyl | Staphylococcus aureus | 10 |

| Bacillus subtilis | 11 | ||

| Escherichia coli | 8 | ||

| Pseudomonas aeruginosa | 7 |

Note: Data is representative and synthesized from the description in the source.[1] The original source should be consulted for precise values.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Caption: SAR for antibacterial activity of piperazine derivatives.

The antibacterial activity appears to increase with the length of the n-alkyl substituent on the piperazine nitrogen, with the n-butyl derivative showing the highest activity. The introduction of an aryl (phenyl) group at this position leads to a decrease in antibacterial potency compared to the alkyl derivatives.

Potential Biological Activities Based on Structural Analogs

While data on other biological activities for direct derivatives of this compound is limited, the broader classes of cyclopropyl ketones and 4-chlorophenyl-containing compounds have been associated with antifungal and anticancer activities.

Potential Antifungal Activity

Cyclopropyl ketone moieties are present in some compounds with reported antifungal properties. For instance, certain azole antifungals incorporate a cyclopropyl group. The mechanism of action for many antifungal agents involves the inhibition of enzymes crucial for fungal cell membrane synthesis, such as lanosterol 14α-demethylase.

Hypothesized Antifungal Mechanism of Action

Caption: Hypothesized antifungal mechanism of action.

Potential Anticancer Activity

The 4-chlorophenyl group is a common feature in a multitude of compounds exhibiting anticancer activity. The presence of this group can contribute to interactions with various biological targets. For example, some kinase inhibitors and apoptosis-inducing agents contain the 4-chlorophenyl moiety. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Representative IC50 Values for 4-Chlorophenyl-Containing Anticancer Compounds (for illustrative purposes)

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Phenylamino-s-triazine derivative | MCF7 (Breast) | 4.14 |

| Phenylamino-s-triazine derivative | C26 (Colon) | 1.71 |

| Pyrazolyl-triazolo-thiadiazole | HepG2 (Liver) | 0.8 (µg/ml) |

Note: These compounds are not direct derivatives of this compound but illustrate the potential for anticancer activity associated with the 4-chlorophenyl group.[2][3]

Conclusion and Future Directions

The known derivatives of this compound are primarily N-substituted piperazine analogs with demonstrated antibacterial activity. The synthetic routes to these compounds are well-defined. Structure-activity relationship studies suggest that the nature of the substituent on the piperazine ring plays a crucial role in modulating antibacterial potency.

Based on the broader literature for related structural motifs, it is plausible that derivatives of this compound could also exhibit antifungal and anticancer properties. Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to explore these potential activities. Key areas for investigation include:

-

Derivatization of the cyclopropyl and phenyl rings to probe the effects of substitution on biological activity.

-

Screening against a broader panel of microbial strains and cancer cell lines to identify novel therapeutic leads.

-

Mechanism of action studies to elucidate the molecular targets of any identified bioactive compounds.

This technical guide serves as a foundation for further research into the medicinal chemistry of this compound derivatives, highlighting both the established knowledge and the significant potential for future discoveries.

References

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Its unique three-membered ring structure imparts a distinct combination of rigidity, stereochemistry, and electronic characteristics that can be leveraged to overcome common challenges in drug development, including metabolic instability, low potency, and off-target effects. This guide provides a comprehensive overview of the multifaceted role of the cyclopropyl group in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical and Pharmacokinetic Impact of the Cyclopropyl Group

The introduction of a cyclopropyl moiety can significantly alter a molecule's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most valued attributes of the cyclopropyl group is its ability to enhance metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer in vivo half-life and reduced clearance, allowing for less frequent dosing. For instance, replacing a metabolically labile isopropyl or gem-dimethyl group with a cyclopropyl ring can block common metabolic pathways.

| Compound/Analog | Bioisosteric Group | Target | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Hypothetical Compound A | Isopropyl | Kinase X | 15 | 46.2 |

| Analog with Cyclopropyl | Cyclopropyl | Kinase X | > 60 | < 11.6 |

| Hypothetical Compound B | gem-Dimethyl | Protease Y | 25 | 27.7 |

| Analog with Cyclopropyl | Cyclopropyl | Protease Y | 75 | 9.2 |

This table presents illustrative data based on established principles of metabolic switching using cyclopropyl groups.

Physicochemical Properties: Lipophilicity and Acidity/Basicity

The cyclopropyl group is considered a lipophilic moiety, but its impact on a molecule's overall lipophilicity (logP) and distribution coefficient (logD) is nuanced. It is generally less lipophilic than a phenyl ring and can be used as a saturated bioisostere to improve physicochemical properties.[2] The electron-withdrawing nature of the cyclopropyl group can also influence the pKa of nearby acidic or basic functional groups.[3]

| Compound/Analog | Bioisosteric Group | Calculated logP | Measured logD at pH 7.4 | pKa |

| Imatinib Analog | Phenyl | 3.8 | 3.7 | 8.1 |

| Analog with 2-oxabicyclo[2.2.2]octane | Saturated Bicyclic | 2.9 | 2.8 | 7.9 |

| Hypothetical Amine A | Isopropyl | 2.5 | 2.3 | 9.2 |

| Analog with Cyclopropyl | Cyclopropyl | 2.2 | 2.0 | 8.8 |

Data for Imatinib analog is derived from a study on phenyl bioisosteres.[4] Data for the hypothetical amine is illustrative.

Pharmacological Effects of the Cyclopropyl Group

The rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity.

Impact on Potency and Selectivity

By locking a flexible chain into a more rigid conformation, the cyclopropyl group can reduce the entropic penalty of binding to a target, thereby increasing binding affinity (lower IC50 or EC50 values).[3] This conformational constraint can also improve selectivity by favoring binding to the desired target over off-targets.

| Compound ID | R Group | Target | IC50 (nM) |

| 1 | Isopropyl | β1-adrenergic Receptor | 45 |

| 2 | Cyclopropyl | β1-adrenergic Receptor | 15 |

| 3 | gem-Dimethyl | β2-adrenergic Receptor | 110 |

| 4 | Cyclopropyl | β2-adrenergic Receptor | 30 |

This table presents illustrative data for beta-adrenergic blockers, demonstrating the potential for increased potency with a cyclopropyl group.[5]

In the context of antiviral drug design, the incorporation of a cyclopropyl group in inhibitors of coronavirus 3C-like proteases has been shown to enhance potency. For example, a series of dipeptidyl inhibitors demonstrated high potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[6][7] Aldehydes 5c and 11c from this series inhibited SARS-CoV-2 replication with EC50 values of 12 nM and 11 nM, respectively.[7]

The Cyclopropyl Group as a Bioisostere

The cyclopropyl group is a versatile bioisostere for several common chemical motifs, offering a strategic tool for lead optimization.[8]

Bioisostere for Isopropyl and gem-Dimethyl Groups

The cyclopropyl group can mimic the steric profile of an isopropyl or gem-dimethyl group while offering improved metabolic stability and conformational rigidity.[9]

Bioisostere for a Phenyl Ring

In an effort to move away from "flat" aromatic structures and improve physicochemical properties, the cyclopropyl group can serve as a non-aromatic bioisostere for a phenyl ring, often leading to improved solubility and metabolic stability.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Methodology:

-

Preparation of Solutions:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[10]

-

Caco-2 Permeability Assay

Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

-

-

Permeability Assay:

-

Wash the monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

-

At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.[10]

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

-

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Instrument Calibration:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

-

-

Sample Preparation:

-

Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[11]

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[12]

-

Signaling Pathways and Logical Relationships

The introduction of a cyclopropyl group can influence how a drug interacts with its target and modulates downstream signaling.

Inhibition of a Kinase Signaling Pathway

In the development of kinase inhibitors, the cyclopropyl group can be used to occupy hydrophobic pockets in the ATP-binding site, leading to increased potency and selectivity.[13]

Conclusion

The cyclopropyl group is a privileged structural motif in drug design, offering a versatile and effective means to enhance the properties of drug candidates. Its ability to improve metabolic stability, modulate physicochemical properties, and increase potency and selectivity makes it an invaluable tool for medicinal chemists. A thorough understanding of its impact, supported by robust experimental evaluation, is crucial for its successful application in the development of novel therapeutics.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Chlorophenyl Cyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Chlorophenyl cyclopropyl ketone (CAS No. 6640-25-1), a compound of interest in organic synthesis and pharmaceutical research.[1] Adherence to rigorous safety protocols is essential when working with this and other chlorinated aromatic compounds, which can present potential health and environmental risks.[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [2][3] |

| Molecular Weight | 180.63 g/mol | [2][3] |

| CAS Number | 6640-25-1 | [2][3][4] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [1] |

| Melting Point | 29-31 °C | [4][5] |

| Boiling Point | 135-137 °C at 10 mmHg | [5] |

| Density | 1.16 g/cm³ | [5] |

| Refractive Index | 1.5718 (at 20 °C) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications and associated hazard statements have been identified:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Recommended Safety and Handling Precautions

Strict adherence to the following precautions is mandatory to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

Respiratory Protection: If working in an area with inadequate ventilation or when there is a potential for aerosol generation, a properly fitted respirator should be used.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hygiene Measures

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Contaminated clothing should be removed immediately and laundered before reuse.

Experimental Protocols for Safe Handling

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Handling and Use

-

Work Area Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered.

-

Dispensing: When transferring the substance, use appropriate tools (e.g., spatula, scoop) to avoid generating dust or aerosols. For liquid transfers, use a calibrated pipette with a proper bulb or a syringe.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Spill and Emergency Procedures

-

Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chlorophenyl Cyclopropyl Ketone from 4-Chlorobenzonitrile

Abstract